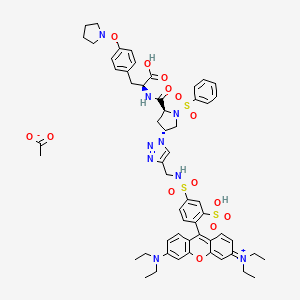

R-BC154 (acetate)

Description

Significance of Integrin Adhesion Receptors in Biological Systems

Integrins are a large family of transmembrane proteins that act as the primary mediators of cell-to-cell and cell-to-extracellular matrix (ECM) interactions. nih.gov These heterodimeric receptors, composed of non-covalently linked α and β subunits, are crucial for a vast array of cellular functions. nih.govrsc.org By transducing signals across the cell membrane, integrins regulate processes such as cell adhesion, migration, proliferation, and survival. nih.govportlandpress.com Their ability to relay information in both directions—from outside the cell to inside ("outside-in" signaling) and from inside the cell to outside ("inside-out" signaling)—makes them central players in tissue development, immune responses, and wound healing. nih.gov

The integrin family is diverse, with numerous α and β subunits combining to form at least 24 distinct integrin receptors in mammals. These are often grouped into subfamilies based on the type of β subunit they contain or their ligand-binding specificities. For instance, some integrins recognize the arginine-glycine-aspartic acid (RGD) sequence found in many ECM proteins, while others bind to ligands within the immunoglobulin superfamily. rupress.org The specific combination of α and β subunits determines the ligand-binding profile and the subsequent cellular response. This diversity allows integrins to participate in a wide range of biological processes, from the attachment of epithelial cells to the basement membrane to the trafficking of leukocytes during an immune response. nih.govrupress.org

The α4 and α9 integrins form a distinct subfamily based on sequence homology. portlandpress.comrupress.org Both α9β1 and α4β1 integrins are involved in cell migration and are expressed on various cell types, including leukocytes and hematopoietic stem cells (HSCs). portlandpress.comrsc.orgnih.gov

α4β1 Integrin: This integrin is well-characterized for its role in leukocyte trafficking and inflammation. acs.orgrsc.org It mediates the adhesion of lymphocytes, monocytes, and eosinophils to the vascular endothelium by binding to vascular cell adhesion molecule-1 (VCAM-1). rupress.orgrsc.org This interaction is a critical step in the recruitment of these immune cells to sites of inflammation. rsc.org The α4β1 integrin also binds to other ligands, such as fibronectin and osteopontin, and is involved in hematopoietic stem and progenitor cell functions. portlandpress.comrsc.org

α9β1 Integrin: While sharing some ligands with α4β1, such as VCAM-1 and osteopontin, α9β1 also has unique binding partners, including tenascin-C and vascular endothelial growth factor (VEGF). portlandpress.comrupress.orgrsc.org The role of α9β1 is less understood than that of α4β1, but it is known to be involved in processes such as accelerated cell migration, angiogenesis (the formation of new blood vessels), and lymphangiogenesis (the formation of new lymphatic vessels). nih.govrsc.orgnih.gov It is highly expressed on neutrophils and plays a role in their migration. rupress.org

Rationale for Developing Selective Integrin Antagonists as Research Probes

The overlapping and distinct functions of integrin subtypes necessitate the development of selective antagonists to dissect their individual roles. Small-molecule inhibitors and monoclonal antibodies that target specific integrins have become invaluable research tools. nih.govresearchgate.net By selectively blocking the function of one integrin, researchers can investigate its specific contribution to a biological process without confounding effects from other integrins. researchgate.netresearchgate.net Fluorescently labeling these antagonists further enhances their utility, allowing for direct visualization of integrin expression, localization, and activation on cells. rsc.orgnih.gov Such probes are instrumental in studying dynamic cellular events in real-time and in screening for new, more potent, and selective integrin inhibitors. rsc.orgnih.gov

Introduction of R-BC154 (acetate) as a Fluorescent Integrin Antagonist Research Tool

R-BC154 (acetate) is a high-affinity, fluorescent small-molecule antagonist that was developed to specifically target the α9β1 and α4β1 integrins. rsc.orgmedchemexpress.com It is a derivative of a series of N-phenylsulfonyl proline-based dipeptides and was synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgnih.gov As a fluorescent version of the dual α9β1/α4β1 inhibitor BOP, R-BC154 allows for the investigation of the binding properties and activity of these two integrins. rndsystems.comrndsystems.com

This compound serves as a multipurpose research probe with several key applications:

Screening for novel small-molecule inhibitors of α9β1 and α4β1 integrins. rsc.orgrsc.org

Investigating the biochemical properties of α9β1 and α4β1 integrin binding. rsc.orgrsc.org

Studying integrin expression and activation on specific cell types both in laboratory settings and within living organisms. rsc.orgrsc.org

A key feature of R-BC154 is that its binding is dependent on the activation state of the integrins, making it a valuable tool for studying integrin activity. medchemexpress.commdpi.com Research has shown its utility in binding to rare populations of hematopoietic stem and progenitor cells in bone marrow. rsc.orgrsc.org

Research Findings on R-BC154 (acetate)

Studies utilizing R-BC154 (acetate) have provided significant insights into the binding kinetics and selectivity of this fluorescent probe for α9β1 and α4β1 integrins.

Binding Affinity and Selectivity

In studies using transfected human glioblastoma LN18 cells, R-BC154 demonstrated high nanomolar binding affinities for both α9β1 and α4β1 integrins. rsc.orgrsc.org Notably, it exhibits a threefold greater affinity for α9β1 compared to α4β1 under conditions mimicking a physiological state with calcium and magnesium ions present. rsc.orgmedchemexpress.com

| Property | α9β1 Integrin | α4β1 Integrin | Source |

| Dissociation Constant (Kd) | 12.7 nM | 38.0 nM | rsc.orgrndsystems.com |

This data represents the binding affinity of R-BC154 to human α9β1 and α4β1 integrins expressed on LN18 cells.

Binding Kinetics

Kinetic studies have revealed distinct differences in how R-BC154 interacts with the two integrins. While it binds more rapidly to α4β1, its binding to α9β1 is more prolonged. rsc.orgrsc.org This suggests different association and dissociation rates for the compound with each integrin, providing a more nuanced understanding of their interactions.

In Vivo Applications

R-BC154 has proven to be a valuable tool for in vivo studies. It has been successfully used to bind to and identify rare populations of hematopoietic stem and progenitor cells within the bone marrow of mice. rsc.orgrsc.org This capability allows for the investigation of integrin activity on specific cell populations in a complex biological environment.

Properties

Molecular Formula |

C56H65N9O14S3 |

|---|---|

Molecular Weight |

1184.4 g/mol |

IUPAC Name |

[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-(4-pyrrolidin-1-yloxyphenyl)ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;acetate |

InChI |

InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |

InChI Key |

PRWWSYGWKHQCBT-MOVBADFXSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of R Bc154 Acetate

Chemical Design and Precursor Selection for R-BC154 (acetate)

The design of R-BC154 (acetate) was rationally driven to produce a fluorescent antagonist for α9β1 and α4β1 integrins. nih.gov This involved the careful selection of a core scaffold known for its integrin binding properties and the strategic integration of a fluorescent reporter group.

The foundational structure of R-BC154 (acetate) is built upon a series of N-phenylsulfonyl proline dipeptides. nih.govrsc.org This specific scaffold was chosen due to its established efficacy as an inhibitor of integrins. rsc.orgrsc.org Notably, compounds with this core structure have demonstrated potent, sub-nanomolar inhibitory activity against α9β1 integrin, while also exhibiting cross-reactivity with α4β1 integrin. rsc.org The selection of this peptidomimetic framework provided a robust starting point for the development of a high-affinity ligand. The design was influenced by existing integrin antagonists, such as BIO5192, a potent and selective α4β1 antagonist, and compound 2 (BOP), a dual inhibitor of α9β1 and α4β1 integrins. rsc.org R-BC154 was developed as a fluorescent analogue of BOP. nih.govresearchgate.net

A critical aspect of the design of R-BC154 was the incorporation of a fluorescent moiety to enable its use as a probe in biological imaging and binding assays. nih.govresearchgate.net The fluorescent reporter chosen is a rhodamine derivative, specifically a xanthylium-based structure, which is responsible for the compound's fluorescent properties. rndsystems.comglpbio.comtocris.com This fluorophore is attached to the core scaffold via a linker, allowing for the retention of binding affinity while providing a detectable signal. The integration strategy was designed to ensure that the fluorescent tag did not significantly compromise the binding of the antagonist to its target integrins. rsc.org The excitation and emission maxima of R-BC154 are approximately 561 nm and 585 nm, respectively. rndsystems.comglpbio.com

Synthetic Pathways and Methodologies for R-BC154 (acetate) Elaboration

The synthesis of R-BC154 is a multi-step process that culminates in the coupling of the core scaffold with the fluorescent moiety. A key reaction in the assembly of this complex molecule is the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. nih.govrsc.orgresearchgate.net This specific reaction is utilized to form a stable triazole ring that links the N-phenylsulfonyl proline dipeptide core to the rhodamine-based fluorescent tag. nih.govresearchgate.net The use of CuAAC is advantageous due to its high efficiency, selectivity, and biocompatibility of the reaction conditions. The synthesis starts from a versatile synthon, lactone 4 , which allows for the generation of 4-cis-hydroxy proline-based dipeptides. rsc.org Subsequent chemical manipulations, including the introduction of an azide (B81097) group and the alkyne-functionalized fluorescent dye, set the stage for the final CuAAC coupling step. nih.govresearchgate.net

Targeted Chemical Modifications and Analog Generation

To understand the structural requirements for integrin binding and to potentially modulate selectivity, targeted chemical modifications and the generation of analogs have been a key part of the research surrounding this class of compounds.

Structure-activity relationship (SAR) studies have been crucial in elucidating the key molecular interactions between the N-phenylsulfonyl proline-based antagonists and integrins. rsc.org These studies have revealed that the N-phenylsulfonyl proline core is a critical determinant of binding affinity. rsc.orgrsc.org Research has also explored the impact of modifications at the 4-position of the proline residue. rsc.org It was observed that both α4β1 and α9β1 integrins can accommodate significant steric bulk at this position without a substantial loss of binding affinity. rsc.org For instance, the attachment of the bulky fluorescent moiety in R-BC154 resulted in only a minor reduction in affinity compared to its non-fluorescent counterpart, compound 22 . rsc.org This finding suggests that this position is a suitable site for the introduction of reporter groups or other modifications.

The binding affinity of R-BC154 for its target integrins has been quantified, demonstrating its high affinity. The dissociation constants (Kd) for α9β1 and α4β1 integrins are 12.7 nM and 38 nM, respectively. rndsystems.commedchemexpress.com This indicates a roughly threefold higher affinity for α9β1 over α4β1 under specific experimental conditions. medchemexpress.com The binding kinetics have also been investigated, revealing that R-BC154 binds more rapidly to α4β1 but exhibits more prolonged binding to α9β1. nih.govrsc.org

Table 1: Binding Affinity of R-BC154 (acetate)

| Integrin Target | Dissociation Constant (Kd) |

|---|---|

| α9β1 | 12.7 nM |

| α4β1 | 38.0 nM |

Data sourced from studies on human glioblastoma LN18 cell lines under Ca2+/Mg2+ conditions. medchemexpress.com

The development of R-BC154 itself is an example of analog generation, where the parent compound, BOP, was modified to incorporate a fluorescent tag. nih.govresearchgate.net This created a tool for studying the binding of this class of dual inhibitors. Further research has utilized R-BC154 in conjunction with other analogs to dissect the specific roles of α9β1 and α4β1 integrins. For example, by using R-BC154 in combination with BIO5192, a highly selective α4β1 antagonist, researchers can specifically probe the binding of R-BC154 to α9β1. nih.govnih.gov When cells are co-incubated with an excess of BIO5192, the α4β1 binding sites are blocked, and any remaining fluorescence from R-BC154 can be attributed to its interaction with α9β1. nih.govnih.gov Conversely, the use of excess BOP, the non-fluorescent parent compound, can completely inhibit the binding of R-BC154 to both integrins, serving as a negative control. nih.gov This approach highlights how a suite of related analogs with varying selectivities can be powerful tools for detailed pharmacological studies.

Table 2: Compounds Used in Conjunction with R-BC154 for Binding Studies

| Compound | Target(s) | Use in Studies with R-BC154 |

|---|---|---|

| BOP | α9β1/α4β1 (dual inhibitor) | Parent compound of R-BC154; used to demonstrate complete inhibition of R-BC154 binding. nih.gov |

| BIO5192 | α4β1 (selective antagonist) | Used to block α4β1 and isolate the specific binding of R-BC154 to α9β1. nih.govnih.gov |

Molecular and Cellular Mechanisms of Action of R Bc154 Acetate

Binding Kinetics and Affinity to Integrin Subtypes

R-BC154 (acetate) exhibits distinct binding characteristics for the α9β1 and α4β1 integrin subtypes. nih.gov These interactions have been quantified using cell-based assays, revealing a high nanomolar affinity for both receptors, with a notable preference for α9β1. medchemexpress.com The binding is also dependent on the activation state of the integrin, which is influenced by the presence of divalent metal cations. mdpi.com

R-BC154 (acetate) demonstrates a high affinity for the α9β1 integrin. medchemexpress.com Studies using transfected human glioblastoma LN18 cells have determined its inhibitor constant (Ki) to be approximately 12.7 nM for this subtype. medchemexpress.com Kinetic analyses have further elucidated the nature of this interaction, revealing that while the compound binds to α9β1 more slowly compared to α4β1, the resulting complex is more stable, leading to more prolonged binding. nih.govmedchemexpress.cn This sustained interaction suggests a potent and durable antagonistic effect on α9β1-mediated functions.

While designed as a primary antagonist for α9β1, R-BC154 (acetate) shows potent cross-reactivity with the structurally related α4β1 integrin. nih.gov The binding affinity for α4β1 is also in the high nanomolar range, with a reported Ki value of 38.0 nM. medchemexpress.com This indicates that R-BC154 (acetate) has an approximately threefold greater affinity for α9β1 compared to α4β1. medchemexpress.com Kinetic studies confirm this differential binding, showing that R-BC154 (acetate) associates with α4β1 more rapidly but also dissociates more quickly than from α9β1. nih.govmedchemexpress.cn

Table 1: Binding Affinity of R-BC154 (acetate) for Integrin Subtypes

| Integrin Subtype | Inhibitor Constant (Kᵢ) | Cell Line Used | Conditions |

| α9β1 | 12.7 nM | Human Glioblastoma LN18 | Ca²⁺/Mg²⁺ |

| α4β1 | 38.0 nM | Human Glioblastoma LN18 | Ca²⁺/Mg²⁺ |

Data sourced from MedChemExpress, citing research by Cao et al. (2014). medchemexpress.com

The binding of R-BC154 (acetate) to integrins is critically dependent on the presence of divalent metal cations. mdpi.com Integrin-ligand interactions are mediated by metal ion-binding sites within the integrin structure, and the presence of cations like manganese (Mn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) is essential for maintaining an active conformation that permits ligand binding. nih.govnih.govpsu.edu R-BC154 (acetate) specifically binds to the activated state of α9β1 and α4β1 integrins, a conformation that is induced or stabilized by these cations. mdpi.comresearchgate.net In microenvironments with high local concentrations of divalent cations, such as the bone marrow, these integrins can become endogenously activated, making them targets for R-BC154 (acetate). mdpi.comresearchgate.net The removal of these cations completely inhibits the binding of ligands to integrins. nih.gov

Modulation of Integrin-Mediated Signaling Pathways

Integrins function as bidirectional signaling molecules, translating extracellular adhesion events into intracellular signals that regulate fundamental cellular activities. By acting as an antagonist, R-BC154 (acetate) blocks the initiation of these signaling cascades. The primary hub for integrin signaling is the Focal Adhesion Kinase (FAK), which subsequently influences major pathways like PI3K/Akt and Ras/MAPK. nih.govcellsignal.com

Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to form focal adhesions. A key early event in this process is the activation of Focal Adhesion Kinase (FAK) through autophosphorylation. researchgate.net Activated FAK serves as a scaffold for other signaling molecules, thereby initiating multiple downstream pathways. As an antagonist, R-BC154 (acetate) prevents the integrin activation required for FAK phosphorylation. By blocking the initial ligand-integrin interaction, it is expected to inhibit the recruitment and subsequent activation of FAK, thereby suppressing the formation of focal adhesions and the downstream signals that emanate from them. nih.govresearchgate.net

The FAK signaling complex directly influences several critical intracellular pathways, including the PI3K/Akt and Ras/MAPK cascades, which are central to cell survival, proliferation, and differentiation. cellsignal.comresearchgate.nete-jlc.org

PI3K/Akt Pathway: Activated FAK can recruit and activate Phosphatidylinositol 3-kinase (PI3K). researchgate.net PI3K then generates PIP3, a second messenger that activates the kinase Akt. genome.jp The PI3K/Akt pathway is a major regulator of cell survival and growth. genome.jp By inhibiting FAK activation, R-BC154 (acetate) is predicted to suppress the downstream activation of the PI3K/Akt pathway.

Ras/MAPK Pathway: Integrin-mediated FAK activation also leads to the stimulation of the Ras/MAPK (mitogen-activated protein kinase) pathway. cellsignal.com This occurs through the FAK-dependent recruitment of adaptor proteins like Grb2, which in turn activate Ras. cellsignal.com Activated Ras initiates a kinase cascade (Raf-MEK-ERK) that ultimately phosphorylates transcription factors, regulating genes involved in cell proliferation and differentiation. e-jlc.orgnih.gov Therefore, by antagonizing integrin function and preventing FAK activation, R-BC154 (acetate) would consequently inhibit the Ras/MAPK signaling cascade.

Cellular Adhesion and Migration Studies

The compound R-BC154 (acetate) and its non-fluorescent analog, BOP, function as dual antagonists of α4β1 (VLA-4) and α9β1 integrins. tocris.com These integrins are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in cellular adhesion and migration. researchgate.netresearchgate.net The antagonistic action of R-BC154 on these integrins underpins its effects on these cellular processes.

Inhibition of Cell Adhesion to Extracellular Matrix Components

Integrins such as α4β1 and α9β1 are fundamental for the adhesion of cells to various components of the extracellular matrix and to other cells. researchgate.net The α4β1 integrin, for instance, facilitates the adhesion of hematopoietic stem cells (HSCs) and progenitor cells to vascular cell adhesion molecule-1 (VCAM-1) and the CS1 domain of fibronectin within the bone marrow niche. researchgate.netnih.gov The α9β1 integrin also contributes to these adhesive interactions. researchgate.net

As a dual antagonist, R-BC154 is designed to block the binding of α4β1 and α9β1 integrins to their respective ligands. By competitively inhibiting these interactions, R-BC154 effectively reduces the ability of cells to adhere to surfaces coated with these ECM proteins. This inhibitory effect on integrin-dependent adhesion is a key aspect of its mechanism of action. nih.gov The mobilization of hematopoietic stem and progenitor cells from the bone marrow by the related compound BOP provides strong evidence for the disruption of these adhesive interactions in a biological context. researchgate.netunibo.it While specific quantitative data from in vitro cell adhesion assays using R-BC154 is not extensively detailed in the reviewed literature, its function as an integrin antagonist inherently implies an inhibitory role in cell adhesion to relevant ECM substrates.

| Cell Type | Integrin Target | ECM Ligand | Expected Effect of R-BC154 (acetate) |

|---|---|---|---|

| Hematopoietic Stem and Progenitor Cells | α4β1 | VCAM-1, Fibronectin | Inhibition of Adhesion |

| Hematopoietic Stem and Progenitor Cells | α9β1 | Thrombin-cleaved Osteopontin (trOpn), VCAM-1 | Inhibition of Adhesion |

| Leukocytes | α4β1 | VCAM-1 | Inhibition of Adhesion |

Impact on Cell Migration Dynamics in vitro

Cell migration is a dynamic and cyclical process that relies on the carefully orchestrated formation and detachment of adhesive contacts with the extracellular matrix. nih.gov The ability of a cell to migrate is intrinsically linked to the function of integrins, which provide the necessary traction for cell movement. nih.gov The process of migration involves the extension of cellular protrusions, the formation of new adhesions at the leading edge, and the release of adhesions at the trailing edge. sigmaaldrich.com

Given that R-BC154 is an antagonist of α4β1 and α9β1 integrins, it is expected to significantly impact cell migration dynamics. By blocking the function of these integrins, R-BC154 would disrupt the cycle of adhesion and de-adhesion required for cell movement, thereby inhibiting migration. nih.gov Standard in vitro methods to study such effects include the Transwell migration assay (also known as the Boyden chamber assay) and wound healing (or scratch) assays. nih.govoncotarget.comthermofisher.com In a Transwell assay, the migration of cells through a porous membrane towards a chemoattractant is quantified. An integrin antagonist like R-BC154 would be expected to reduce the number of cells that successfully migrate through the pores. While the literature highlights the role of α4β1 and α9β1 in leukocyte trafficking and HSC mobilization—processes that inherently involve cell migration—specific reports detailing the impact of R-BC154 in these standardized in vitro migration assays are not prevalent. nih.govacs.org However, the known function of its target integrins in cell motility strongly supports its role as an inhibitor of cell migration. nih.govnih.gov

R-BC154 (acetate) as an Activation-Dependent Integrin Probe

A significant application of R-BC154 (acetate) in cellular and molecular research is its use as a fluorescent, activation-dependent probe for α4β1 and α9β1 integrins. nih.gov Unlike antibodies that bind to integrins regardless of their activation state, R-BC154 specifically binds to these integrins only when they are in their activated or primed conformation. nih.govnih.gov This specificity is due to its binding being dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺, which are associated with the active state of integrins. researchgate.netnih.gov

This unique property allows researchers to not only identify cells expressing these integrins but also to determine the activation status of the integrins on the cell surface. nih.gov For example, studies have used R-BC154 to show that α4β1 and α9β1 integrins are endogenously activated on hematopoietic stem and progenitor cells located in the endosteal region of the bone marrow. nih.govnih.gov

Furthermore, R-BC154 can be used in conjunction with other, more selective integrin inhibitors to dissect the specific contribution of each integrin to a biological process. For instance, by using R-BC154 in the presence of an excess amount of a selective α4β1 inhibitor like BIO5192, any remaining fluorescent signal from R-BC154 can be attributed specifically to its binding to activated α9β1 integrins. nih.govnih.gov This has been instrumental in demonstrating that a significant portion of R-BC154 binding to human HSCs is mediated by α9β1. nih.gov Thus, R-BC154 serves as a valuable tool for investigating the nuanced roles of α4β1 and α9β1 integrin activation in various cellular functions. nih.govnih.gov

| Property | Description | Reference |

|---|---|---|

| Target Integrins | α4β1 and α9β1 | rndsystems.comtocris.com |

| Binding Affinity (Kd) | High affinity for both α4β1 (38 nM) and α9β1 (12.7 nM) | rndsystems.comtocris.com |

| Binding Requirement | Dependent on the presence of divalent cations (e.g., Ca²⁺/Mg²⁺), indicating specificity for activated integrins. | nih.gov |

| Fluorescence | Fluorescently labeled for detection by methods such as flow cytometry. | rndsystems.comtocris.com |

| Application | Used as a probe to detect and quantify the activation status of α4β1 and α9β1 integrins on cells. | nih.gov |

Preclinical in Vitro Research Applications of R Bc154 Acetate

High-Throughput Screening Assays for Integrin Modulators

The intrinsic properties of R-BC154 (acetate) make it a highly suitable tool for high-throughput screening (HTS) assays designed to identify new integrin modulators. As a fluorescent probe, it allows for the direct measurement of binding to its target integrins without the need for secondary antibodies or radioactive labels, streamlining the screening process.

In a typical HTS setup, R-BC154 (acetate) could be used in a competitive binding assay format. Cells expressing the target integrin (e.g., α9β1) would be incubated with R-BC154 (acetate) in the presence of a library of test compounds. Compounds that bind to the same site on the integrin will displace the fluorescent probe, leading to a measurable decrease in the fluorescence signal. This reduction in fluorescence can be rapidly quantified in multi-well plates, allowing for the screening of thousands of compounds to identify potential new antagonists or agonists of α9β1 or α4β1 integrins. The high affinity and activation-dependent nature of R-BC154 (acetate) binding ensure that such assays are sensitive and can identify compounds that bind to the functionally active conformation of the integrin.

Cell-Based Binding Assays Using R-BC154 (acetate)

Cell-based binding assays are fundamental for characterizing the interaction between a ligand and its receptor in a more physiologically relevant environment than purified protein assays. R-BC154 (acetate) is extensively used in such assays to quantify its binding affinity and specificity to integrins on the cell surface.

Competitive binding assays are crucial for determining the affinity and specificity of a ligand. In such studies using R-BC154 (acetate), its ability to displace or be displaced by other ligands for the same receptor is measured. Research has demonstrated the high affinity of R-BC154 (acetate) in human glioblastoma LN18 cell lines, which express its target integrins.

These studies have yielded precise equilibrium dissociation constants (Ki) that quantify the compound's binding affinity. The data indicates a preferential binding to the α9β1 integrin over the α4β1 integrin. nih.gov This selectivity is a key characteristic, enabling researchers to dissect the specific roles of α9β1 in cellular processes, even in cells where both α9β1 and α4β1 are present.

Binding Affinity of R-BC154 (acetate) in LN18 Glioblastoma Cells

| Integrin Subtype | Binding Affinity (Ki) |

|---|---|

| α9β1 | 12.7 nM |

| α4β1 | 38.0 nM |

Note: Data derived from competitive binding assays under Ca2+/Mg2+ conditions. nih.gov

These assays are critical for validating R-BC154 (acetate) as a selective antagonist and for providing a quantitative basis for its use in subsequent functional studies.

Flow cytometry is a powerful technique for analyzing cell populations based on their expression of specific surface markers. The fluorescent nature of R-BC154 (acetate) makes it an ideal reagent for direct staining of cells, allowing for the detection and quantification of α9β1 and α4β1 integrin expression without the need for antibody-based detection methods.

In practice, a suspension of cells, such as hematopoietic progenitor cells or disaggregated glioblastoma cells, is incubated with R-BC154 (acetate). The cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. This allows for the identification of cell subpopulations that express the target integrins. For example, studies have shown that R-BC154 (acetate) can be used as an in vivo probe to bind to hematopoietic progenitor cells and hematopoietic stem cells (HSCs) within the bone marrow of mice, demonstrating its utility in identifying these specific cell populations. nih.gov This application is crucial for studying the role of α9β1 and α4β1 integrins in hematopoiesis and for isolating specific progenitor cell subsets for further research.

Functional Cellular Assays

Beyond binding assays, R-BC154 (acetate) is used to probe the functional consequences of blocking α9β1 and α4β1 integrins in various cellular processes.

Cell spreading is a fundamental integrin-mediated process where a cell flattens and extends its cytoplasm upon adhering to a substrate. This process is critical for cell migration, proliferation, and tissue organization. While direct studies detailing the effects of R-BC154 (acetate) on cell spreading are not prominently available in the reviewed literature, the known function of its target, the α9β1 integrin, allows for informed hypotheses. The cytoplasmic domain of the α9 integrin subunit is known to interact with signaling proteins like paxillin, which regulates cell spreading. ahajournals.org Therefore, as an antagonist, R-BC154 (acetate) would be expected to inhibit cell spreading on substrates coated with α9β1 ligands, such as tenascin-C or osteopontin. By blocking the integrin-ligand interaction, R-BC154 (acetate) would prevent the downstream signaling necessary for the cytoskeletal rearrangements that drive cell spreading.

Glioblastoma Cells: The expression of α9β1 integrin is correlated with the grade of astrocytoma and is highest on glioblastoma cells, while being absent on normal astrocytes. medchemexpress.com This makes it a compelling therapeutic target. Studies using other α9β1 integrin antagonists, such as the disintegrin VLO5, have shown that blocking this integrin can inhibit nerve growth factor (NGF)-induced proliferation of α9β1-positive glioblastoma cell lines (e.g., LN229). medchemexpress.com By antagonizing α9β1, R-BC154 (acetate) is hypothesized to similarly interfere with growth factor-mediated signaling pathways that drive glioblastoma proliferation. It is important to distinguish the antagonistic action of the R-BC154 molecule from the metabolic effects of general acetate supplementation, which has been shown to reduce the growth of glioblastoma stem-like cells through different mechanisms. pubcompare.ai

Hematopoietic Progenitor Cells (HPCs): R-BC154 (acetate) has been confirmed to bind to HPCs and HSCs in the bone marrow. nih.gov The differentiation and proliferation of these cells are tightly regulated by interactions within the bone marrow niche, many of which are mediated by integrins. Hematopoietic progenitors are identified by a profile of surface markers, including CD34 and the absence or presence of CD38, which denote different stages of differentiation. By blocking α4β1 and α9β1 integrins on these cells, R-BC154 (acetate) can be used as a tool to investigate the role of these specific integrins in HPC homing, retention in the niche, and differentiation into various blood lineages. While direct evidence of R-BC154 (acetate) modulating HPC proliferation and differentiation markers was not found in the search results, its ability to bind these cells makes it a relevant tool for such functional investigations.

Preclinical in Vivo Research Applications in Animal Models

R-BC154 (acetate) as an In Vivo Probe for Hematopoietic Stem Cells (HSCs)

R-BC154 (acetate) is a fluorescent compound designed to act as a selective antagonist for α9β1 and α4β1 integrins. researchgate.net It has shown preferential binding to both human and murine hematopoietic stem cells (HSCs) and progenitor cells in a manner that is dependent on divalent cations and integrin presence. researchgate.net This characteristic allows for the detailed in vivo study of HSCs and their interactions within the bone marrow microenvironment.

Tracking HSC Mobilization and Trafficking in Bone Marrow Microenvironments (e.g., mice)

The ability of R-BC154 (acetate) to bind to HSCs makes it a useful probe for tracking their movement and localization. In mouse models, intravenously administered R-BC154 has been shown to successfully bind to hematopoietic progenitor cells and HSCs within the bone marrow. researchgate.net This allows researchers to visualize and quantify these cells in their native environment, providing a clearer understanding of the processes of HSC homing, retention, and mobilization. The retention and homing of HSCs within the bone marrow are critically regulated by the interaction of various integrins, including α4β1 and α9β1, with their ligands on the extracellular matrix and other cells. researchgate.net By acting as a probe for these integrins, R-BC154 can help elucidate the dynamic trafficking of HSCs under normal physiological conditions and in response to mobilizing agents.

Investigation of Integrin Expression and Activation States on HSCs in vivo

R-BC154 (acetate) serves as a tool to investigate the expression and activation status of α9β1 and α4β1 integrins on HSCs directly within a living organism. The binding of R-BC154 is dependent on the activation state of the integrin, providing a more dynamic picture than simple expression analysis. researchgate.net Studies have demonstrated that R-BC154 exhibits a dose-dependent binding to human cord blood mononuclear cells, indicating its utility in quantifying available integrin binding sites. researchgate.net Research using humanized NSG mice (immunodeficient mice transplanted with human HSCs) has further validated the use of R-BC154 in an in vivo setting to detect human HSCs and progenitors that express α9β1 integrin. researchgate.net

Binding Characteristics of R-BC154

| Target Cell Population | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Human Cord Blood Mononuclear Cells | In Vitro | Dose-dependent binding of R-BC154. | researchgate.net |

| Human Hematopoietic Stem and Progenitor Cells | Humanized NSG Mice | R-BC154 binds to human HSCs and progenitors expressing α9β1 integrin in vivo. | researchgate.net |

| Murine Hematopoietic Stem and Progenitor Cells | Mice | R-BC154 binds to murine HSCs and progenitors, enabling in vivo probing. | researchgate.net |

Study of Integrin-Mediated Processes in Animal Disease Models

The function of R-BC154 (acetate) as a probe for α9β1 integrin suggests its potential utility in studying diseases where this integrin is implicated.

Role in Models of Hematopoiesis and Stem Cell Regulation

In preclinical models, understanding the regulation of hematopoiesis is crucial for developing therapies for various hematological disorders. Integrins are key regulators of HSC maintenance in the bone marrow niche. nih.gov The ability of R-BC154 to probe α9β1 and α4β1 integrins allows for the investigation of their roles in both steady-state hematopoiesis and in response to stress, such as after irradiation or chemotherapy. nih.gov By tracking HSCs and observing their integrin activation state, researchers can gain insights into the mechanisms of hematopoietic recovery and the efficacy of different therapeutic interventions aimed at modulating HSC function.

Potential as a Research Tool in Fibrosis Models

While direct studies utilizing R-BC154 (acetate) in fibrosis models are not yet prevalent, the known role of its target, α9β1 integrin, in fibrotic processes highlights its potential as a valuable research tool. The αv class of integrins, which includes the binding partner for the β1 subunit targeted by R-BC154, has been implicated in the development of fibrosis in organs such as the lungs and liver. These integrins can mediate the activation of transforming growth factor-beta (TGF-β), a key profibrotic cytokine. Given that R-BC154 can identify cells expressing activated α9β1 integrin, it could potentially be used in animal models of fibrosis to visualize and isolate cells that are actively contributing to the fibrotic process, such as activated myofibroblasts. This would enable a more detailed study of the cellular and molecular drivers of fibrosis.

Utility in Investigating Integrin Function in Cancer Models (preclinical, non-clinical human trials)

The expression and activity of integrins are often altered in cancer, contributing to tumor growth, invasion, and metastasis. The α9β1 integrin, a target of R-BC154, is expressed on various cancer cells and has been shown to promote malignant tumor growth and metastasis by facilitating epithelial-mesenchymal transition. In preclinical cancer models, R-BC154 could serve as an imaging agent to detect tumors expressing activated α9β1 integrin and to monitor their response to therapies that target this pathway. Furthermore, by isolating α9β1-positive tumor cells from animal models, researchers could perform more detailed molecular analyses to better understand the role of this integrin in cancer progression. This could aid in the development of novel anti-cancer therapies aimed at disrupting integrin-mediated signaling.

In Vivo Imaging Methodologies Utilizing R-BC154 (acetate)

The fluorescent properties of R-BC154 (acetate) make it a valuable tool for in vivo imaging, enabling the visualization and tracking of cells expressing α4β1 and α9β1 integrins within a living organism. This section details the fluorescence imaging techniques employed for probe visualization and discusses the crucial considerations for its biocompatibility in animal models.

Fluorescence Imaging Techniques for Probe Visualization

The primary application of R-BC154 (acetate) in preclinical research has been the in vivo labeling and tracking of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow. Researchers have utilized intravital microscopy to visualize the specific binding of the probe to these cells in their native microenvironment.

In a key study, C57BL/6 mice were administered R-BC154 (acetate) via retro-orbital injection. rsc.org Subsequent imaging of the calvarial bone marrow was performed using a specialized intravital microscopy setup. This technique allows for real-time visualization of fluorescently labeled cells within the living animal.

The imaging of R-BC154 (acetate) was accomplished using a 561 nm laser for excitation, which aligns with the probe's excitation maximum. rsc.org The emitted fluorescence, with a maximum at 585 nm, was captured to visualize the labeled cells. To specifically identify HSPCs, the study employed a lineage-depleted bone marrow model where these cells were also labeled with a green fluorescent protein (GFP) reporter. This dual-labeling strategy allowed for the co-localization of the R-BC154 (acetate) signal with the GFP signal from the HSPCs, confirming the probe's binding to the target cell population in vivo. rsc.org

Table 1: In Vivo Fluorescence Imaging Parameters for R-BC154 (acetate)

| Parameter | Specification |

| Animal Model | C57BL/6 Mice |

| Target Cells | Hematopoietic Stem and Progenitor Cells (HSPCs) |

| Imaging Location | Calvarial Bone Marrow |

| Imaging Modality | Intravital Microscopy |

| Excitation Wavelength | 561 nm |

| Emission Wavelength | 585 nm (maximum) |

| Cell Identification | Co-localization with GFP-labeled HSPCs |

Advanced Research Methodologies and Translational Potential Preclinical Focus

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Pharmacokinetics (PK) and pharmacodynamics (PD) are foundational pillars in preclinical drug development, defining what the body does to a compound and what the compound does to the body, respectively. For a research compound like R-BC154 (acetate), these assessments in animal models are critical to understanding its behavior and potential utility.

Preclinical distribution studies aim to determine where a compound travels in the body and where it accumulates after administration. For R-BC154 (acetate), its utility as a fluorescent probe has been directly demonstrated in vivo.

Following administration in mouse models, R-BC154 (acetate) has been shown to distribute to the bone marrow. rsc.org Specific analysis confirmed that the compound is capable of binding to rare populations of bone marrow haemopoietic stem cells (HSCs) and progenitor cells. rsc.org This targeted distribution is crucial for its function as an in vivo probe, allowing for the investigation of integrin expression and activation on specific cell types within their native microenvironment. rsc.org The fluorescent nature of R-BC154 facilitates the direct visualization and localization of these cell-associated protein interactions. rsc.org

The metabolic fate of a compound determines its duration of action and the nature of its byproducts. While specific metabolic studies on the entirety of the R-BC154 (acetate) molecule are not extensively detailed in the available literature, the metabolic pathways of its constituent parts, such as peptides and acetate, are well-established.

Excretion studies are performed in preclinical species to identify the primary routes and rates of elimination of a compound and its metabolites from the body. Standard methodologies involve mass balance studies where a radiolabeled version of the compound is administered to animal models.

Researchers then collect and analyze excreta (urine and feces) over a defined period to quantify the amount of radioactivity eliminated through renal and fecal routes. In cases where fecal excretion is significant, further studies, such as biliary cannulation, may be conducted to determine the extent of biliary excretion. This data is vital for understanding the compound's clearance mechanisms and potential for accumulation in the body. Specific excretion data for R-BC154 (acetate) is not publicly available.

R-BC154 (acetate) was designed as a selective antagonist of α9β1 and α4β1 integrins, which are known to be expressed on bone marrow haemopoietic stem cells and play roles in stem cell regulation. rsc.org In vitro studies using transfected human glioblastoma cell lines confirmed that R-BC154 (acetate) binds with high affinity to both α9β1 and α4β1 integrins. rsc.org

Kinetic studies revealed distinct binding characteristics for each integrin subtype. The compound exhibited faster binding kinetics to α4β1 integrin but demonstrated more prolonged binding to the α9β1 integrin. rsc.org This differential binding could be leveraged in studies designed to distinguish the roles of these two integrins.

The primary biological response demonstrated in preclinical models is its function as a high-affinity, activation-dependent probe. rsc.org The successful in vivo binding to HSCs within the mouse bone marrow confirms target engagement in a complex biological system, validating its use for investigating integrin activity both in vitro and in vivo. rsc.org

Interactive Table: In Vitro Binding Kinetics of R-BC154

| Target Integrin | Binding Characteristic | Observation |

|---|---|---|

| α4β1 | On-rate | Faster binding relative to α9β1 |

| α9β1 | Binding Duration | More prolonged binding relative to α4β1 |

Computational Chemistry and In Silico Modeling

Computational techniques are powerful tools in modern drug discovery and molecular biology, providing insights into molecular interactions at an atomic level. For compounds like R-BC154 (acetate), these methods can elucidate the precise nature of its binding to target integrins.

While specific molecular docking and dynamics simulation studies for R-BC154 (acetate) have not been published, the methodology is widely applied to understand how similar small-molecule antagonists interact with integrins. mdpi.comnih.govnih.gov This approach is particularly valuable for targets like α4β1 integrin, for which a crystal structure is not available, necessitating the use of homology or hybrid receptor models. mdpi.com

The process typically involves two main steps:

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to its receptor target. mdpi.com For R-BC154 (acetate), a computational model of the α9β1 or α4β1 binding site would be used. The docking algorithm would then place the R-BC154 (acetate) molecule into this site in numerous possible configurations, and a scoring function would rank the poses based on the most energetically favorable interactions, such as hydrogen bonds and salt bridges with key amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net These simulations model the movements of every atom in the system, providing a dynamic view of the interaction. plos.org For the Integrin-R-BC154 (acetate) complex, an MD simulation would reveal how the compound settles into the binding pocket, the stability of the key interactions identified in docking, and the influence of the ligand on the receptor's conformational state. researchgate.netplos.org

These in silico methods are instrumental in rational drug design, helping to explain the basis of a compound's affinity and selectivity and guiding the synthesis of future analogs with improved properties. mdpi.com

Predictive Modeling for Structural Optimization of Research Probes

There is no available information in peer-reviewed journals, patents, or other scientific publications detailing the use of predictive modeling for the structural optimization of R-BC154 (acetate) as a research probe. Computational chemistry and molecular modeling are standard tools for optimizing the binding affinity, selectivity, and pharmacokinetic properties of small molecules. However, no studies have been published that apply these methodologies to R-BC154 (acetate). Consequently, data tables illustrating structure-activity relationships or in silico modeling results for this specific compound cannot be provided.

Development of R-BC154 (acetate) in Complex In Vitro Systems

No research has been published on the development, application, or effects of R-BC154 (acetate) in complex in vitro systems. While such systems are increasingly used to bridge the gap between traditional two-dimensional cell culture and in vivo studies, there is no indication that R-BC154 (acetate) has been evaluated in these more physiologically relevant models.

Application in 3D Cell Culture and Organoid Models

A thorough search of the scientific literature yielded no studies on the application of R-BC154 (acetate) in three-dimensional (3D) cell culture or organoid models. 3D cultures and organoids provide valuable insights into cellular interactions and responses within a more tissue-like environment. mdpi.comyoutube.com However, no research has been documented that utilizes R-BC154 (acetate) in these systems for any purpose, including target validation, mechanism of action studies, or therapeutic evaluation. Therefore, no detailed research findings or data tables on its use in these models are available.

Utilization in Microphysiological Systems (Organ-on-a-Chip)

There is no evidence of R-BC154 (acetate) being utilized in microphysiological systems, also known as organ-on-a-chip technology. These systems aim to replicate the structure and function of human organs in a controlled in vitro setting. nih.govatcc.org They are powerful tools for studying organ-level physiology, disease modeling, and drug response. rsc.orgmdpi.com The absence of any published research indicates that the effects and potential applications of R-BC154 (acetate) have not been investigated using this advanced methodology. As a result, no data on its use in single-organ or multi-organ-on-a-chip platforms can be presented.

Broader Academic Implications and Future Research Directions

Advancing Fundamental Understanding of Integrin Biology through R-BC154 (acetate)

R-BC154 (acetate) is a selective, high-affinity, fluorescent antagonist for α9β1 and α4β1 integrins. medchemexpress.com Its utility as an activation-dependent probe provides a powerful tool for dissecting the nuanced roles of these integrins in cellular processes. medchemexpress.com Unlike antibodies that can sometimes trigger cellular responses, small molecule probes like R-BC154 (acetate) can allow for the observation of integrin activity in a more native state.

The compound's selectivity for α9β1 over α4β1 integrins, although moderate, allows for comparative studies of these two receptors within the same biological system. medchemexpress.com By acting as an activation-dependent probe, R-BC154 (acetate) preferentially binds to integrins in their active conformation, enabling researchers to visualize and quantify the subset of integrins that are actively engaged in signaling and adhesion. This is a significant advantage for studying the dynamic nature of cell-matrix and cell-cell interactions, which are fundamental to processes like cell migration, proliferation, and differentiation.

The fluorescent nature of R-BC154 (acetate) further enhances its utility, permitting direct visualization of integrin localization and trafficking in live cells using advanced microscopy techniques. This facilitates a deeper understanding of how these integrins are spatially and temporally regulated during various physiological and pathological events.

| Property | Description | Implication for Integrin Biology Research |

| Target Selectivity | Preferentially binds to α9β1 and α4β1 integrins. medchemexpress.com | Allows for focused investigation into the specific functions of these two integrins. |

| Binding Affinity | High affinity for its targets, with a Ki of 12.7 nM for α9β1 and 38.0 nM for α4β1. medchemexpress.com | Enables potent and effective labeling and antagonism at low concentrations. |

| Activation Dependence | Acts as an activation-dependent probe. medchemexpress.com | Facilitates the study of functionally active integrin populations, providing insights into signaling dynamics. |

| Fluorescent Tag | Inherently fluorescent. medchemexpress.com | Permits direct visualization of integrin localization, trafficking, and dynamics in living cells. |

Elucidating Mechanisms of Integrin-Related Pathologies in Research Models

The application of R-BC154 (acetate) in in vivo research models holds significant promise for unraveling the mechanisms behind integrin-related diseases. Integrins α9β1 and α4β1 are implicated in various pathological processes, including inflammation, autoimmune disorders, and cancer metastasis. medchemexpress.com

A key example of its utility is in the study of hematopoietic stem cells (HSCs). Research has demonstrated that R-BC154 (acetate) can be used as an in vivo probe for bone marrow HSCs in mice. medchemexpress.com The probe was shown to bind to hematopoietic progenitor cells and HSCs within the bone marrow, highlighting the role of its target integrins in the stem cell niche. medchemexpress.com This allows for the investigation of HSC mobilization and homing, processes that are critical in bone marrow transplantation and are often dysregulated in hematological malignancies.

By using R-BC154 (acetate) in animal models of diseases like rheumatoid arthritis, inflammatory bowel disease, or specific cancers, researchers can directly visualize the activity and location of cells expressing active α9β1 and α4β1 integrins. This can provide crucial insights into how these integrins contribute to disease progression, for example, by mediating the recruitment of inflammatory cells to tissues or facilitating tumor cell extravasation and metastasis.

Strategies for Designing Next-Generation Integrin-Targeting Research Tools

The chemical scaffold and properties of R-BC154 (acetate) serve as an excellent foundation for the rational design of next-generation research tools with improved characteristics.

Strategies for future design could include:

Enhancing Selectivity: While R-BC154 (acetate) shows some preference for α9β1, designing analogues with higher selectivity would be invaluable for unequivocally distinguishing the roles of α9β1 and α4β1. medchemexpress.com This could be achieved through structure-activity relationship (SAR) studies to identify key chemical modifications that increase affinity for one integrin over the other.

Developing Multimodal Probes: The fluorescent tag on R-BC154 (acetate) could be replaced or supplemented with other moieties for different applications. For instance, incorporating a radionuclide could transform the molecule into a PET (Positron Emission Tomography) imaging agent for non-invasive, whole-body imaging of integrin activity in vivo. nih.govtum.de Alternatively, adding a photo-crosslinking group could enable the identification of binding partners and downstream signaling molecules.

Creating Bifunctional Molecules: A molecule could be designed that combines the integrin-targeting portion of R-BC154 (acetate) with another functional domain. For example, linking it to a known inhibitor of a downstream signaling pathway could help to probe the specific consequences of blocking integrin-mediated signals.

The design of such tools is essential for moving beyond simply identifying where integrins are active to understanding the precise functional consequences of their activity.

Integration of R-BC154 (acetate) Research with Novel Imaging and Omics Technologies

The synergy between advanced molecular probes like R-BC154 (acetate) and cutting-edge analytical technologies is set to revolutionize cell biology research.

Advanced Imaging: The fluorescent properties of R-BC154 (acetate) are ideally suited for use with super-resolution microscopy techniques, which can visualize cellular structures at the nanoscale. This would allow for unprecedented detail in mapping the localization of active integrins within adhesion complexes and tracking their movement. Furthermore, its use in intravital microscopy in animal models can provide real-time visualization of cellular processes like leukocyte trafficking or cancer cell invasion, which are mediated by α9β1 and α4β1 integrins.

Omics Technologies: R-BC154 (acetate) can be used as a tool for cell sorting. For example, using fluorescence-activated cell sorting (FACS), researchers can isolate cell populations from complex tissues based on the activity state of their α9β1/α4β1 integrins. These sorted populations can then be subjected to a range of "omics" analyses, such as transcriptomics, proteomics, and metabolomics. frontiersin.org This approach can reveal the specific gene expression profiles, protein networks, and metabolic states associated with high integrin activity in a particular biological context, providing a systems-level understanding of integrin function. frontiersin.org

This integration of targeted probes with high-throughput analysis will enable researchers to build comprehensive models of integrin signaling networks and their roles in health and disease.

Unexplored Areas of Research for R-BC154 (acetate) Utility in Biological Systems

While R-BC154 (acetate) has shown utility in probing hematopoietic stem cells, many potential applications remain unexplored. medchemexpress.com The known expression and function of α9β1 and α4β1 integrins point to several promising avenues for future research.

| Research Area | Potential Application of R-BC154 (acetate) | Rationale |

| Chronic Inflammation | Tracking the infiltration of pathogenic immune cells (e.g., neutrophils, lymphocytes) into inflamed tissues like the synovium in rheumatoid arthritis or the gut in inflammatory bowel disease. | α9β1 and α4β1 integrins are known to be involved in leukocyte trafficking and adhesion to the endothelium and extracellular matrix. medchemexpress.com |

| Cancer Metastasis | Visualizing and quantifying active α9β1/α4β1 integrins on circulating tumor cells and at sites of secondary tumor formation. | These integrins are expressed on various cancer cells and can mediate interactions with the tumor microenvironment that promote invasion and metastasis. medchemexpress.com |

| Fibrotic Diseases | Investigating the role of active integrins on myofibroblasts in tissues undergoing fibrotic remodeling, such as the lung, liver, or kidney. | Integrins can mediate the activation of fibroblasts and the deposition of extracellular matrix, which are key events in fibrosis. |

| Neuroinflammation | Studying the migration of immune cells across the blood-brain barrier in models of multiple sclerosis or stroke. | α4β1 integrin is a well-established mediator of immune cell entry into the central nervous system. |

By applying this specific probe to these and other biological systems, the scientific community can gain a more refined understanding of the multifaceted roles of α9β1 and α4β1 integrins.

Q & A

Q. What is the synthetic pathway for R-BC154 (acetate), and what are the critical reaction conditions?

R-BC154 is synthesized via a two-step process:

- Step 1 : Compound 19 undergoes alkaline hydrolysis using NaOH in ethanol/THF, yielding intermediate 23 (87% yield).

- Step 2 : Intermediate 23 is converted to R-BC154 via copper-catalyzed coupling (CuSO₄, TBTA ligand) in DMF/THF/H₂O, achieving 43% yield . Methodological Insight: Optimize copper catalyst concentration and reaction time to mitigate yield loss in Step 2. Monitor purity via HPLC at each stage.

Q. How does R-BC154 specifically bind to hematopoietic stem cells (HSCs)?

R-BC154 acts as a fluorescent α9β1/α4β1 integrin antagonist. Binding specificity depends on divalent cations (e.g., Ca²⁺/Mg²⁺):

- In 1 mM Ca²⁺/Mg²⁺, R-BC154 shows enhanced binding to α9β1 integrins on human CD34⁺CD38⁻ HSCs and progenitors .

- Use flow cytometry with humanized mouse bone marrow (huNSG BM) to validate α9β1 specificity .

Q. What experimental techniques are recommended to validate R-BC154’s integrin antagonism?

- In vitro : Competitive binding assays with labeled ligands (e.g., fibronectin) in Ca²⁺/Mg²⁺-containing buffers.

- In vivo : Mobilization assays in mice co-administered with Plerixafor (SDF-1 antagonist) to quantify peripheral blood CD34⁺ cells .

Advanced Research Questions

Q. How can contradictions in R-BC154’s α4β1 vs. α9β1 binding data be resolved under varying ionic conditions?

- Under low Ca²⁺/Mg²⁺, R-BC154 preferentially binds α4β1, but specificity shifts to α9β1 in 1 mM Ca²⁺/Mg²⁺ . Methodology: Perform surface plasmon resonance (SPR) to quantify affinity constants (KD) under controlled ionic conditions. Include statistical validation (p < 0.05, n ≥ 2 replicates) .

Q. What are the challenges in designing in vivo studies to track HSC mobilization using R-BC154?

- Limitation : Fluorescent signal attenuation in deep tissues.

- Solution : Use multiphoton microscopy or ex vivo imaging of bone marrow sections. Pair with lineage tracing (e.g., GFP⁺ HSCs) to confirm specificity .

Q. How do structural modifications of R-BC154 affect its pharmacokinetics and off-target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.